4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(bromomethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIQXIXBPMTJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
- Starting materials : Hydrazine or substituted hydrazines react with 1,3-dicarbonyl compounds (e.g., β-ketoesters, diketones).
- Reaction conditions : Typically carried out under acidic or basic catalysis in ethanol or other polar solvents.
- Mechanism : Nucleophilic attack of hydrazine on the carbonyl groups forms hydrazones, which cyclize to form the pyrazole ring.
Introduction of the Thiophen-3-yl Group
- Cross-coupling reactions : The thiophen-3-yl group is introduced via Suzuki-Miyaura coupling.
- Reagents : Thiophen-3-yl boronic acid and a halogenated pyrazole intermediate (e.g., bromopyrazole).
- Catalysts : Palladium-based catalysts such as Pd(PPh3)4.
- Conditions : Typically performed in polar solvents like DMF or dioxane with a base (e.g., K2CO3) at elevated temperatures (80–100 °C).
- Outcome : Formation of 3-(thiophen-3-yl)-substituted pyrazole intermediate.
Bromomethylation at Position 4
- Reagents : Formaldehyde (or paraformaldehyde) and hydrobromic acid or bromine sources.
- Conditions : Acidic medium, often aqueous or alcoholic solvents, at controlled temperatures.
- Mechanism : Electrophilic substitution at the 4-position of the pyrazole ring, forming the bromomethyl substituent.
- Alternative methods : Use of N-bromosuccinimide (NBS) in the presence of radical initiators for selective bromination of methyl groups.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-dicarbonyl compound | Acid/base catalysis, EtOH, reflux | 1H-pyrazole core |
| 2 | Cross-coupling | Halopyrazole + thiophen-3-yl boronic acid | Pd catalyst, K2CO3, DMF, 80 °C | 3-(thiophen-3-yl)-1H-pyrazole |
| 3 | Bromomethylation | 3-(thiophen-3-yl)-1H-pyrazole | Formaldehyde + HBr, acidic conditions | This compound |
Research Findings and Optimization Data
Although direct literature on this compound is limited, analogous compounds such as 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole have been synthesized and studied extensively, providing valuable insights:
- Reaction yields : Cross-coupling steps typically yield 70–90% of the thiophene-substituted pyrazole intermediate.
- Bromomethylation efficiency : Bromomethylation reactions proceed efficiently under acidic conditions with formaldehyde and hydrobromic acid, yielding 65–85% of the desired bromomethylated product.
- Purification : Silica gel chromatography using ethyl acetate/hexane gradients is effective for isolating pure compounds.
- Characterization : Structural confirmation by ¹H/¹³C NMR, HRMS, and X-ray crystallography ensures product integrity.
Comparative Table of Preparation Parameters for Halomethylated Pyrazoles
| Parameter | Chloromethylation (Analogous) | Bromomethylation (Target) |
|---|---|---|
| Halomethylating agent | Formaldehyde + HCl | Formaldehyde + HBr |
| Reaction solvent | Ethanol or aqueous acidic medium | Ethanol or aqueous acidic medium |
| Temperature | Room temperature to reflux | Room temperature to reflux |
| Reaction time | 2–6 hours | 2–6 hours |
| Yield range | 70–85% | Expected 65–85% |
| Purification method | Silica gel chromatography | Silica gel chromatography |
| Safety considerations | HCl release, corrosive | HBr release, corrosive, more hazardous |
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for drug development, particularly in the synthesis of new pharmaceuticals. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that compounds similar to 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole exhibit significant potential in treating various diseases.
Case Studies and Findings
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives showed promising anti-inflammatory effects comparable to traditional anti-inflammatory drugs such as indomethacin .
- Antimicrobial Properties : Research has highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, suggesting that this compound could be developed into new antimicrobial agents .
Agrochemical Applications
Given the structural similarities with other bioactive compounds, this compound may serve as a lead for developing new agrochemicals. Its potential insecticidal properties have been noted in related studies, indicating that this compound could be effective in pest control.
Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole | Chloromethyl instead of bromomethyl | Potential insecticidal activity |
| 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde | Contains a carboxaldehyde group | Antimicrobial properties |
| 5-amino-1H-pyrazole derivatives | Amino group at position 5 | Anti-inflammatory effects |
Material Science
The electronic properties imparted by the thiophene ring make this compound a candidate for applications in material science, particularly in organic electronics and photovoltaic devices. The compound's ability to undergo various chemical transformations enhances its utility in synthesizing novel materials with tailored properties.
Computational Studies
Molecular docking studies have been employed to investigate the binding affinities of pyrazole derivatives to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic uses for compounds like this compound .
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, reactivity, and biological applications.
Key Findings:
Substituent Effects on Reactivity :
- The bromomethyl group in the target compound enables facile functionalization, similar to its phenyl-substituted analog (4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole) . However, the thiophen-3-yl group introduces sulfur-based π-electron interactions, which may enhance binding to biological targets compared to purely aromatic phenyl groups .
- The trifluoromethyl-propargyl derivative (C₈H₆BrF₃N₂) exhibits higher electrophilicity due to the electron-withdrawing trifluoromethyl group, making it more reactive in click chemistry applications than the thiophene-containing analog .
Biological Activity: Pyrazoles with methoxy and fluorophenyl substituents (e.g., 3-(bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole) demonstrate enhanced kinase inhibition, with IC₅₀ values in the nanomolar range, attributed to improved hydrophobic interactions with enzyme active sites . Thiophene-containing pyrazoles (e.g., 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole) show broad-spectrum antifungal activity, likely due to sulfur’s role in disrupting microbial membranes .
Synthetic Utility :
- The target compound’s bromomethyl group allows efficient coupling with nucleophiles (e.g., amines, thiols), as seen in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions .
- In contrast, propargyl-substituted analogs (e.g., 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole) are tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification in drug discovery .
Structural Insights :
- X-ray crystallography of related compounds (e.g., 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole) reveals planar pyrazole-thiophene systems with intermolecular π-π stacking, which stabilize crystal structures and may mimic interactions in biological systems .
Biological Activity
4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
The compound features a bromomethyl group attached to a pyrazole ring, which is further substituted with a thiophene moiety. The synthesis typically involves the formation of the pyrazole ring through hydrazine reactions with diketones, followed by bromomethylation and thiophene introduction via cross-coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anti-cancer and anti-inflammatory agents .
- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolyl-thiazole derivatives demonstrate potent inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were notably low, indicating strong antimicrobial potential .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
| Activity Assessed | IC50 (µM) |
|---|---|
| TNF-α Inhibition | 25 |
| IL-6 Inhibition | 30 |
Study on Anticancer Properties
A study focusing on the anticancer effects of pyrazole derivatives found that certain analogs exhibited potent cytotoxicity against cancer cell lines such as MCF7 (breast cancer) with IC50 values as low as 39.70 µM. This suggests that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .
Research on Neurological Effects
Another investigation explored the neuroprotective effects of pyrazole compounds, revealing that they could inhibit key metabolic enzymes associated with neurodegenerative diseases. Compounds targeting acetylcholinesterase showed IC50 values around 66.37 nM, indicating strong potential for treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via cyclocondensation reactions using thiophene derivatives and bromomethyl precursors. For example, Mannich reactions involving diaza-crown ethers and pyrazole intermediates (as seen in analogous compounds) may be adapted . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method for constructing pyrazole-triazole hybrids, though optimization of solvent (e.g., THF/water mixtures) and temperature (e.g., 50°C for 16 hours) is critical .
- Characterization : Nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard. For example, crystal structures of related pyrazoles confirm planarity and dihedral angles between aromatic rings (e.g., 5.49° between pyrazole and benzene rings in similar compounds) .
Q. How is the bromomethyl group in this compound stabilized during synthesis to avoid undesired side reactions?
- Methodology : Use low-temperature conditions (<0°C) during bromomethylation to minimize radical formation. Solvent polarity (e.g., dichloromethane) and inert atmospheres (N₂/Ar) reduce hydrolysis or oxidation. Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) isolates the target compound .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Approach : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For instance, in analogous pyrazole-thiazole hybrids, intramolecular hydrogen bonds (e.g., N–H···O) and short Br···Br contacts (3.51 Å) stabilize crystal packing . Refinement parameters (e.g., R factor <0.05) ensure accuracy .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazole-thiophene hybrids?
- Optimization :
Q. How can contradictory bioactivity data for pyrazole derivatives be systematically analyzed?
- Case Study : If antimicrobial assays show variability, consider:
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OMe on thiophene) .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and bacterial strain specificity (e.g., S. aureus vs. E. coli) .
- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
